molecular formula C22H22Br2N4O B13947032 N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide CAS No. 333725-85-2

N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide

Cat. No.: B13947032
CAS No.: 333725-85-2
M. Wt: 518.2 g/mol
InChI Key: ODABBZGHBHTOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-[(5-bromo-2-dimethylamino-phenyl)-(pyridin-2-ylamino)-methyl ]-phenyl)-N-methyl-formamide is a complex organic compound characterized by the presence of bromine, dimethylamino, pyridine, and formamide functional groups

Properties

CAS No.

333725-85-2

Molecular Formula

C22H22Br2N4O

Molecular Weight

518.2 g/mol

IUPAC Name

N-[4-bromo-2-[[5-bromo-2-(dimethylamino)phenyl]-(pyridin-2-ylamino)methyl]phenyl]-N-methylformamide

InChI

InChI=1S/C22H22Br2N4O/c1-27(2)19-9-7-15(23)12-17(19)22(26-21-6-4-5-11-25-21)18-13-16(24)8-10-20(18)28(3)14-29/h4-14,22H,1-3H3,(H,25,26)

InChI Key

ODABBZGHBHTOMX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Br)C(C2=C(C=CC(=C2)Br)N(C)C=O)NC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-[(5-bromo-2-dimethylamino-phenyl)-(pyridin-2-ylamino)-methyl ]-phenyl)-N-methyl-formamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-[(5-bromo-2-dimethylamino-phenyl)-(pyridin-2-ylamino)-methyl ]-phenyl)-N-methyl-formamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used as a probe to study biological pathways and interactions. Its ability to interact with specific proteins or enzymes makes it useful in biochemical research.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to create drugs with specific therapeutic effects.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-[(5-bromo-2-dimethylamino-phenyl)-(pyridin-2-ylamino)-methyl ]-phenyl)-N-methyl-formamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-[(5-bromo-2-dimethylamino-phenyl)-(pyridin-2-ylamino)-methyl ]-phenyl)-N-methyl-formamide is unique due to its combination of functional groups, which allows for versatile chemical reactivity and a wide range of applications. Its structure provides a balance of stability and reactivity, making it a valuable compound in various fields.

Biological Activity

N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide, also known by its CAS number 333725-85-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological targets, and therapeutic potential based on diverse research findings.

  • Molecular Formula : C22H22Br2N4O
  • Molecular Weight : 518.251 g/mol
  • Chemical Structure : The compound features a complex structure with multiple functional groups, including bromo, dimethylamino, and pyridine moieties, which are significant for its biological activity.

Biological Activity

The biological activity of this compound is primarily associated with its role as an inhibitor of various enzymes and receptors involved in cancer proliferation and other diseases.

1. Inhibition of Dihydrofolate Reductase (DHFR)

One of the primary mechanisms through which compounds similar to this compound exert their effects is through the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for DNA synthesis and repair, making it a target for cancer therapies. Inhibiting DHFR can lead to reduced proliferation of cancer cells by limiting the availability of tetrahydrofolate required for nucleotide synthesis .

2. Targeting Fibroblast Growth Factor Receptor 1 (FGFR1)

Recent studies have shown that derivatives related to this compound can inhibit FGFR1, a receptor implicated in various cancers, particularly non-small cell lung cancer (NSCLC). For instance, a study demonstrated that a related compound effectively inhibited FGFR1 in multiple NSCLC cell lines, suggesting that similar mechanisms may be at play for this compound .

3. Induction of Apoptosis

The compound has also been linked to inducing apoptosis in cancer cells. This process involves the activation of intrinsic pathways leading to programmed cell death, which is critical in cancer treatment strategies. The ability to arrest the cell cycle at specific phases further supports its potential as an anti-cancer agent .

Case Studies

Several case studies highlight the efficacy of compounds structurally related to this compound:

StudyCompoundTargetIC50 ValuesFindings
C9FGFR11.36 - 2.31 µMInhibited NSCLC cell lines; induced apoptosis
VariousDHFRNot specifiedInhibited DNA synthesis; potential anti-cancer properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.